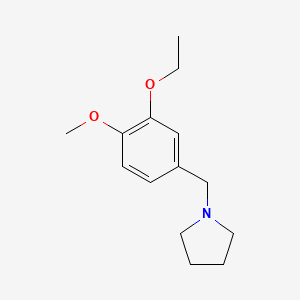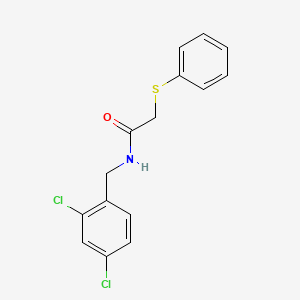![molecular formula C16H14N4OS B5787263 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have been the subject of considerable interest in recent years due to their wide range of biological activities . They are known to exhibit antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .
Molecular Structure Analysis
While specific structural data for “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is not available, 1,3,4-thiadiazole derivatives generally have a five-membered heterocyclic ring structure. This structure is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Aplicaciones Científicas De Investigación
Anticancer Activity
1,3,4-Thiadiazole derivatives, including N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea, have shown potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . They are considered bioisosteres of pyrimidine, which is a component of nucleic acids, making them significant in the design of new antitumor drugs.
Antimicrobial and Antifungal Applications
The thiadiazole ring is known for its antimicrobial and antifungal properties. Derivatives of 1,3,4-thiadiazole have been evaluated for their in vitro antimicrobial activity, providing a basis for developing new antibiotics and antifungal agents .
Agricultural Chemicals
In agriculture, thiadiazole derivatives are utilized for their herbicidal and plant protection properties. They serve as potent agents against a variety of pests and diseases that affect crops, contributing to increased agricultural productivity .
Materials Science
Thiadiazole compounds are used in materials science for the production of heat-resistant polymers and anti-corrosion agents. Their stability and reactive nature make them suitable for creating materials that can withstand extreme conditions .
Environmental Science
In environmental science, these derivatives play a role in the development of chemicals that can potentially degrade or neutralize pollutants. Their chemical properties are explored to create solutions that mitigate environmental damage .
Biochemistry and Chemical Synthesis
In biochemistry, thiadiazole derivatives are studied for their role in enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs that target specific biochemical reactions. They are also used in chemical synthesis as building blocks for more complex organic compounds .
Mecanismo De Acción
Target of Action
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea is a derivative of 1,3,4-thiadiazole, which has been reported to have potential anticancer properties . The primary targets of this compound are likely to be related to DNA replication, as 1,3,4-thiadiazol derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Mode of Action
These compounds interact with their targets by disrupting processes related to DNA replication . This disruption can lead to the inhibition of cell replication, which is a key factor in the growth of cancer cells .
Biochemical Pathways
Given the compound’s potential anticancer properties, it is likely that it affects pathways related to cell growth and proliferation . The disruption of DNA replication processes can lead to cell cycle arrest and apoptosis, which are key mechanisms in the body’s defense against cancer .
Result of Action
The result of the action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea is likely to be the inhibition of cell replication, particularly in cancer cells . This can lead to cell cycle arrest and apoptosis, which can limit the growth and spread of cancer .
Direcciones Futuras
The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicine. This could include the development of new synthesis methods, the design of derivatives with enhanced activity or selectivity, and detailed studies of their mechanisms of action .
Propiedades
IUPAC Name |
1-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-6-5-7-12(10-11)14-19-20-16(22-14)18-15(21)17-13-8-3-2-4-9-13/h2-10H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHKNQZKDRMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-5-(3-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)
![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)


![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)



